molecular formula C20H23FN6O2 B2745336 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 878430-24-1

8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2745336
CAS No.: 878430-24-1
M. Wt: 398.442
InChI Key: JJRWGBGDRGBUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Luminescent Properties and Electron Transfer

  • Piperazine substituted naphthalimide compounds, similar in structure to the queried compound, have been studied for their luminescent properties and photo-induced electron transfer. These studies have implications in the development of pH probes and fluorescent materials (Gan, Chen, Chang, & Tian, 2003).

Serotonin Antagonist Activity

  • Bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, structurally related to the compound , have been synthesized and tested for serotonin 5-HT2 and alpha 1 receptor antagonist activities. These findings are significant in the context of developing new therapeutic agents (Watanabe et al., 1992).

Herbicidal Applications

  • Novel herbicidal 1-phenyl-piperazine-2,6-diones have been synthesized, offering insights into the agricultural applications of similar compounds. These substances display significant herbicidal activity, indicating potential for weed control (Li et al., 2005).

Synthesis Techniques

  • The Dieckmann cyclization technique has been used to create piperazine-2,5-diones, demonstrating a method for synthesizing similar compounds. This research aids in understanding the synthetic pathways for producing such molecules (Aboussafy & Clive, 2012).

Fluorescent Ligands for Receptors

  • Fluorescent ligands based on the piperazine structure have been synthesized and shown to have high affinity for 5-HT1A receptors. This research is pivotal in developing tools for receptor visualization and drug development (Lacivita et al., 2009).

Synthesis of Flunarizine and its Isomers

  • Flunarizine, a drug structurally related to the queried compound, has been synthesized using Fe-catalyzed methods. This research provides insights into the synthesis of similar compounds used in pharmaceuticals (Shakhmaev, Sunagatullina, & Zorin, 2016).

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRWGBGDRGBUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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